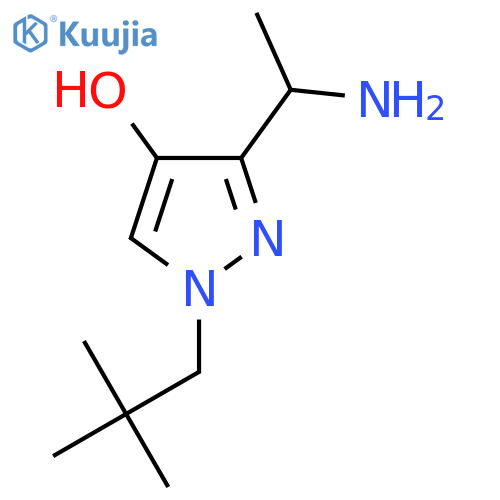Cas no 2138019-73-3 (3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol)

2138019-73-3 structure
商品名:3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol
- 2138019-73-3
- EN300-803895
-
- インチ: 1S/C10H19N3O/c1-7(11)9-8(14)5-13(12-9)6-10(2,3)4/h5,7,14H,6,11H2,1-4H3
- InChIKey: DIXMDCFWZVYVDH-UHFFFAOYSA-N
- ほほえんだ: OC1=CN(CC(C)(C)C)N=C1C(C)N
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.1Ų
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803895-1.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 1.0g |
$1157.0 | 2024-05-21 | |
| Enamine | EN300-803895-0.5g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.5g |
$1111.0 | 2024-05-21 | |
| Enamine | EN300-803895-5.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 5.0g |
$3355.0 | 2024-05-21 | |
| Enamine | EN300-803895-0.25g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.25g |
$1065.0 | 2024-05-21 | |
| Enamine | EN300-803895-2.5g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 2.5g |
$2268.0 | 2024-05-21 | |
| Enamine | EN300-803895-10.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 10.0g |
$4974.0 | 2024-05-21 | |
| Enamine | EN300-803895-0.05g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.05g |
$972.0 | 2024-05-21 | |
| Enamine | EN300-803895-0.1g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.1g |
$1019.0 | 2024-05-21 |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
2138019-73-3 (3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
